1,2:3,4-Di-O-cyclohexylidene-myo-inositol
Description
Significance of Myo-Inositol in Carbohydrate and Stereoselective Synthesis
Myo-inositol, a naturally occurring carbocyclic sugar, is a cornerstone in the field of organic synthesis. Its rich stereochemistry, featuring one axial and five equatorial hydroxyl groups, provides a versatile scaffold for the construction of a wide array of complex natural products and their analogues. The strategic manipulation of these hydroxyl groups allows for the introduction of various functionalities with high stereocontrol, making it an invaluable chiral starting material. Myo-inositol and its derivatives are pivotal in the synthesis of phosphoinositides, which are crucial components of cell membranes and play a vital role in signal transduction pathways.
Role of Protected Myo-Inositol Derivatives as Synthetic Intermediates
The synthesis of complex molecules from myo-inositol necessitates the use of protecting groups to selectively mask some of its hydroxyl groups while others are chemically modified. The formation of ketals, such as cyclohexylidene derivatives, is a common strategy to protect vicinal diols. These protected intermediates are stable under various reaction conditions, yet can be readily removed when desired, making them ideal for multi-step synthetic sequences. The choice of protecting groups is critical as it dictates the regioselectivity of subsequent reactions.
Overview of 1,2:3,4-Di-O-cyclohexylidene-myo-inositol within the Myo-Inositol Derivative Landscape
Among the various protected myo-inositol derivatives, di-O-cyclohexylidene-myo-inositols are of particular interest. The reaction of myo-inositol with cyclohexanone (B45756) or its enol ether can lead to a mixture of isomeric products, including 1,2:4,5-, 1,2:5,6-, and the less common this compound. The 1,2:3,4-isomer is a valuable synthetic intermediate as it possesses two free hydroxyl groups at the 5- and 6-positions, allowing for selective functionalization at these sites. The separation of these isomers can be challenging but is crucial for their use in targeted synthesis. bath.ac.uk
Structure
3D Structure
Properties
Molecular Formula |
C18H28O6 |
|---|---|
Molecular Weight |
340.4 g/mol |
InChI |
InChI=1S/C18H28O6/c19-11-12(20)14-16(24-18(22-14)9-5-2-6-10-18)15-13(11)21-17(23-15)7-3-1-4-8-17/h11-16,19-20H,1-10H2/t11-,12-,13+,14+,15-,16+/m0/s1 |
InChI Key |
PHAPESVEHHOBEI-UGYDUONOSA-N |
Isomeric SMILES |
C1CCC2(CC1)O[C@@H]3[C@H]([C@@H]([C@@H]4[C@@H]([C@@H]3O2)OC5(O4)CCCCC5)O)O |
Canonical SMILES |
C1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)O)O |
Origin of Product |
United States |
Synthesis and Characterization of 1,2:3,4 Di O Cyclohexylidene Myo Inositol
Synthesis of the Compound
The synthesis of di-O-cyclohexylidene-myo-inositols is typically achieved by the acid-catalyzed reaction of myo-inositol with a cyclohexanone (B45756) equivalent, such as 1-ethoxycyclohexene (B74910) or cyclohexanone itself, in a suitable solvent like dimethylformamide (DMF). bath.ac.uksci-hub.se The reaction proceeds via the formation of a hemiketal followed by dehydration to yield the ketal. The formation of the 1,2:3,4-isomer is often in competition with the formation of other more stable isomers.
Table 1: Reagents and Conditions for Cyclohexylidenation of Myo-Inositol
| Reagent | Catalyst | Solvent | Temperature | Outcome |
| 1-Ethoxycyclohexene | p-Toluenesulfonic acid | DMF | 95-100 °C | Mixture of di-O-cyclohexylidene isomers |
| Cyclohexanone | Acid catalyst | DMF | Varies | Mixture of di-O-cyclohexylidene isomers |
This table is interactive. You can sort and filter the data.
The separation of the 1,2:3,4-isomer from the reaction mixture often requires chromatographic techniques, such as column chromatography on silica (B1680970) gel. bath.ac.uk Characterization of the purified compound is performed using standard spectroscopic methods.
Crystallization can be employed for the purification of di-O-cyclohexylidene-myo-inositol isomers. However, due to the similar physical properties of the isomers, chromatographic separation is often necessary.
While specific spectroscopic data for 1,2:3,4-Di-O-cyclohexylidene-myo-inositol is not extensively reported in readily available literature, the structural confirmation would rely on:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the connectivity and stereochemistry of the molecule. The presence of two distinct cyclohexylidene groups and signals corresponding to the myo-inositol core would be expected.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorptions for the hydroxyl groups (O-H stretching) and the C-O bonds of the ketals and alcohols.
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.
Enantiomeric Resolution and Chiral Purity of 1,2:3,4 Di O Cyclohexylidene Myo Inositol
Challenges in Enantioselective Synthesis of Myo-Inositol Derivatives
The direct enantioselective synthesis of myo-inositol derivatives is complicated by the molecule's inherent structure. Myo-inositol possesses a plane of symmetry, making it an achiral meso compound. Chemical modifications that break this symmetry, such as the introduction of protecting groups like cyclohexylidene acetals at the 1,2- and 3,4-positions, create a pair of enantiomers.
Developing a purely asymmetric synthesis that yields only one of these enantiomers from the achiral starting material is a formidable task. It requires sophisticated chiral catalysts or auxiliaries capable of distinguishing between the prochiral hydroxyl groups of a symmetrically protected myo-inositol intermediate. While methods for the asymmetric desymmetrization of myo-inositol derivatives exist, many synthetic routes still rely on the resolution of racemic mixtures. researchgate.netresearchgate.net This reliance on resolution highlights the difficulty and expense of ab initio asymmetric synthesis, making efficient resolution techniques for key intermediates like 1,2:3,4-di-O-cyclohexylidene-myo-inositol highly valuable.
Enzymatic Resolution Techniques
Enzymatic methods offer a powerful and highly selective approach for resolving racemic mixtures of myo-inositol derivatives. hilarispublisher.com Lipases, in particular, have demonstrated exceptional regio- and enantioselectivity in non-aqueous environments, making them ideal biocatalysts for these transformations. nih.govresearchgate.net
A widely adopted strategy for the resolution of (±)-1,2:3,4-di-O-cyclohexylidene-myo-inositol involves enzyme-catalyzed enantioselective esterification (or acylation) in an organic solvent. nih.govresearchgate.net In this process, a lipase (B570770) selectively acylates one enantiomer of the racemic diol, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol are diastereomeric and can be easily separated by standard chromatographic techniques.
Research has shown that different lipases can exhibit distinct selectivities. For instance, Lipase P (from Pseudomonas sp.) and Lipase AY (from Candida cylindracea) have been used effectively. Lipase AY exclusively acetylates the hydroxyl group at the C-4 position of the D-enantiomer, yielding the optically pure 4-protected product and the unreacted L-enantiomer. cas.cz In contrast, Lipase P acetylates the C-3 position of the same D-enantiomer. cas.cz This differential regioselectivity provides access to various selectively protected, optically pure intermediates from the same racemic starting material. nih.govcas.cz
Table 1: Enzymatic Acylation of a Related Racemic Myo-Inositol Derivative, (±)-1,2:5,6-di-O-cyclohexylidene-myo-inositol
| Enzyme | Acyl Donor | Solvent | Enantiomer Acylated | Position of Acylation |
| Lipase P (Pseudomonas sp.) | Acetic Anhydride | Dioxane | D-enantiomer | C-3 |
| Lipase AY (Candida cylindracea) | Acetic Anhydride | Dioxane | D-enantiomer | C-4 |
This table illustrates the principle of enzyme selectivity on a closely related isomer, as detailed in the literature. The same principles apply to the resolution of this compound. cas.cz
Complementary to enzymatic esterification is the kinetic resolution via enzyme-catalyzed hydrolysis of a racemic mono-O-acetate derivative. nih.gov In this approach, the racemic diol is first chemically acetylated to produce a racemic mixture of the corresponding monoacetate. This mixture is then subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes the acetate (B1210297) group from one of the enantiomers, regenerating the alcohol for that enantiomer while leaving the other enantiomeric acetate intact.
This method yields an optically pure alcohol and an optically pure acetate, which are readily separable. This approach provides an alternative pathway to the same enantiomerically pure products obtained through esterification, increasing the versatility of enzymatic resolution techniques. nih.gov
Diastereomeric Separation Methods
An established chemical method for resolving racemic myo-inositol derivatives involves derivatization with a chiral auxiliary to form a mixture of diastereomers. google.com Since diastereomers have different physical properties, they can be separated by conventional methods such as fractional crystallization or column chromatography. bath.ac.uk
A common chiral auxiliary used for this purpose is an optically active acyl halide, such as (-)-menthoxyacetyl chloride. bath.ac.ukgoogle.com The racemic alcohol is reacted with the chiral acyl chloride, producing two diastereomeric esters. For example, in the synthesis of D-myo-inositol 1,4,5-trisphosphate, a key intermediate, DL-5,6-di-O-allyl-1,4-di-O-benzyl-myo-inositol, was resolved by treatment with l-menthoxyacetyl chloride. bath.ac.uk This reaction yielded two separable diastereomers, D-4,5-di-O-allyl-3,6-di-O-benzyl-1-O-menthoxyacetyl-myo-inositol and its L-counterpart. bath.ac.uk
After separation, the chiral auxiliary is cleaved from each diastereomer, typically by hydrolysis, to yield the two separate, optically pure enantiomers of the original alcohol. google.comgoogle.com Other chiral reagents, such as S-(+)-O-acetylmandelic acid, have also been successfully employed for the diastereomeric resolution of protected myo-inositol intermediates. bath.ac.uk
Impact of Resolution on Stereochemical Control for Subsequent Transformations
The resolution of racemic this compound into its individual D- and L-enantiomers is of paramount importance for the synthesis of complex, biologically active molecules. google.comnih.govcas.cz Access to these enantiomerically pure starting materials ensures complete stereochemical control throughout the subsequent synthetic sequence. nih.gov
For example, the synthesis of D-myo-inositol 1,4,5-trisphosphate (IP₃), a crucial second messenger in cellular signaling, requires the D-enantiomer of a suitably protected myo-inositol. bath.ac.uk Beginning a synthesis with an optically pure precursor guarantees that the final product will have the correct absolute configuration required for biological activity. Using a racemic starting material would result in a racemic final product, which would contain the inactive L-enantiomer and necessitate a difficult final-stage separation. google.com
Therefore, performing the resolution at an early stage on a simple intermediate like this compound is a highly efficient and strategic approach. It provides a reliable pathway to optically pure materials, enabling the unambiguous synthesis of stereochemically defined phosphoinositides and other important myo-inositol derivatives. nih.govnih.govresearchgate.net
1,2:3,4 Di O Cyclohexylidene Myo Inositol As a Chiral Building Block and Synthetic Intermediate
Precursor for the Synthesis of Phosphoinositols and Their Analogues
The differential protection of hydroxyl groups in myo-inositol is a critical challenge in the synthesis of phosphoinositols. The use of cyclohexylidene ketals offers a robust method to mask specific hydroxyl pairs, thereby directing subsequent reactions to the unprotected positions. The 1,2:3,4-di-O-cyclohexylidene derivative leaves the 5- and 6-hydroxyl groups accessible for further chemical transformations, paving the way for the synthesis of a range of phosphorylated inositol (B14025) derivatives.
While many syntheses of myo-inositol polyphosphates like D-myo-inositol 1,4,5-trisphosphate (InsP₃) start from other isomers such as 1,2:5,6-di-O-cyclohexylidene-myo-inositol, the 1,2:3,4-di-O-cyclohexylidene scaffold is also a valuable precursor. pnas.org A patented process demonstrates its utility in preparing myo-inositol trisphosphate analogues. bath.ac.uk This process begins with the protection of the 5- and 6-positions of 1,2:3,4-dicyclohexylidenemyoinositol, followed by partial hydrolysis to yield a 5,6-di-protected-1,2-(cyclohexylidene)-myo-inositol intermediate. bath.ac.uk This intermediate can then be further functionalized and phosphorylated to generate the desired polyphosphate derivative. bath.ac.uk
Furthermore, racemic 1,2:3,4-di-O-cyclohexylidene-myo-inositol can be resolved enzymatically, providing access to enantiomerically pure starting materials essential for the synthesis of optically active D- and L-myo-inositol polyphosphates. This resolution is a critical step in producing biologically relevant isomers of these signaling molecules.
The strategic use of this building block extends to modified inositol phosphates. For instance, this compound was employed as a starting material in the preparation of 5-deoxy-5-fluoro-myo-inositol, an analogue of myo-inositol. rsc.org
Phosphatidylinositols (PIs) are crucial lipid components of cell membranes and key players in signal transduction. The synthesis of PIs and their phosphorylated derivatives requires suitably protected myo-inositol precursors. The 1,2:3,4-di-O-cyclohexylidene scaffold serves as a valuable starting point for creating modified inositols that can be incorporated into PI analogues.
Research has shown that 3-substituted 1D-myo-inositols can be synthesized from a derivative of chiro-inositol, namely 1L-1,2:3,4-di-O-cyclohexylidene-5-O-methyl-6-O-[(trifluoromethyl)sulfonyl]-chiro-inositol. nih.gov These synthesized analogues were evaluated as substrates for phosphatidylinositol (PtdIns) synthase. nih.gov Several of these compounds, including the 3-amino, 3-fluoro, and 3-deoxy analogues, showed activity as substrates and inhibited the reaction of myo-[³H]inositol with PtdIns synthase, indicating their likely incorporation into phospholipids. nih.gov This work highlights how the 1,2:3,4-di-O-cyclohexylidene framework enables the creation of probes for studying the phosphatidylinositol pathway. nih.gov
Table 1: Key Intermediates in Phosphoinositide Synthesis
| Starting Material | Key Intermediate | Target Class |
|---|---|---|
| 1,2:3,4-Dicyclohexylidenemyoinositol | 5,6-di-R¹(benzyl)-1,2-(cyclohexylidene)-myo-inositol | myo-Inositol Trisphosphates |
| 1L-1,2:3,4-di-O-cyclohexylidene-5-O-methyl-6-O-[(trifluoromethyl)sulfonyl]-chiro-inositol | 1D-3-Amino-3-deoxy-myo-inositol | Phosphatidylinositol Analogues |
Role in Glycosylphosphatidylinositol (GPI) Anchor Analog Synthesis
Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that tether many functional proteins to the surface of eukaryotic cells. The chemical synthesis of GPI anchors and their analogues is essential for studying their biological roles. Racemic 2,3:4,5-di-O-cyclohexylidene-myo-inositol (an alternative nomenclature for the title compound, depending on substitution patterns) is a common and crucial starting point for the synthesis of the D-myo-inositol core of these structures. nih.gov
The synthesis of the enantiomerically pure inositol derivatives required for GPI anchors often begins with the racemic di-cyclohexylidene protected myo-inositol. A common strategy involves regioselective protection of one of the free hydroxyl groups (O-1 or O-6), followed by protection of the other. For example, stannylene acetal-directed p-methoxybenzylation of (±)-2,3;4,5-di-O-cyclohexylidene-myo-inositol favors the O-6 position, leaving the O-1 position available for the introduction of a different protecting group, such as an allyl group.
This initial differentiation is a critical step that allows for the eventual coupling of the inositol moiety to the glycan core and the lipid tail of the GPI anchor. After these initial steps, the molecule is often resolved into its separate enantiomers using a chiral resolving agent, ensuring the correct stereochemistry for the final biologically active molecule. This approach has been used to prepare 1,6-O-differentiated inositol intermediates that are fundamental building blocks for assembling functionalized GPI anchors, including "clickable" probes designed for chemical biology applications. nih.gov
Table 2: Differentiated Inositol Intermediates for GPI Anchor Synthesis
| Precursor | Differentiating Reaction | Resulting Intermediate | Application |
|---|---|---|---|
| (±)-2,3;4,5-di-O-cyclohexylidene-myo-inositol | Stannylene acetal-directed p-methoxybenzylation and allylation | 6-O-PMB-1-O-allyl-2,3;4,5-di-O-cyclohexylidene-myo-inositol | Chiral resolution and synthesis of GPI building blocks |
Synthesis of Other Complex Natural Products and Bioactive Cyclitols
The strategic protection of hydroxyl groups in myo-inositol has paved the way for its use as a versatile starting material in the synthesis of a wide array of complex natural products and bioactive cyclitols. The compound this compound, with its selectively exposed hydroxyl groups, serves as a key intermediate in these intricate synthetic pathways.
Application in Polyhydroxylated Cyclohexenol Synthesis
Polyhydroxylated cyclohexenols, such as conduritols, are a class of compounds that have garnered significant attention due to their biological activities, including their roles as glycosidase inhibitors. The synthesis of these molecules often relies on the controlled manipulation of appropriately protected inositol derivatives.
While direct synthesis of conduritols from this compound is not extensively documented, the closely related compound, 1L-1,2:3,4-di-O-cyclohexylidene-chiro-inositol, has been successfully employed in the synthesis of (-)-Conduritol F. This synthesis proceeds through a series of key transformations, as detailed in the table below. This synthetic route highlights the utility of dicyclohexylidene-protected inositols as precursors to conduritols, suggesting a viable pathway for the application of the myo-inositol derivative in the synthesis of other conduritol isomers. The strategic use of protecting groups allows for selective reactions at specific hydroxyl positions, which is crucial for achieving the desired stereochemistry in the final product.
Table 1: Key Steps in the Synthesis of (-)-Conduritol F from a Di-O-cyclohexylidene-inositol Derivative
| Step | Reactant | Reagents | Product |
| 1 | 1L-1,2:3,4-di-O-cyclohexylidene-chiro-inositol | N,N'-Thiocarbonyldiimidazole | Cyclic thiocarbonate |
| 2 | Cyclic thiocarbonate | Trimethyl phosphite | Olefin |
| 3 | Olefin | Trifluoroacetic acid | (-)-Conduritol F |
Contribution to the Synthesis of Bicyclic Cyclitols
The synthesis of bicyclic cyclitols, also known as annulated inositols, represents a significant challenge in synthetic organic chemistry. These conformationally locked molecules are of interest for their potential to exhibit novel biological activities. While not directly starting from this compound, the synthesis of novel cyclohexa-annulated neo- and chiro-inositols has been achieved from naphthalene. This multi-step synthesis involves the stereoselective introduction of multiple hydroxyl groups and demonstrates the feasibility of constructing complex bicyclic systems from polyhydroxylated precursors. The strategies employed in these syntheses could potentially be adapted to utilize derivatives of myo-inositol, such as this compound, as starting materials for the construction of other unique bicyclic cyclitol structures.
Intermediate for Enzyme Inhibitors and Chiral Scaffolds
The chiral nature and dense functionality of inositols make them attractive scaffolds for the design and synthesis of enzyme inhibitors. The selective protection afforded by the dicyclohexylidene groups in this compound allows for the targeted modification of the remaining free hydroxyl groups, leading to the creation of potent and selective inhibitors of various enzymes.
A notable example is the synthesis of 3-modified 1D-myo-inositols, which have been evaluated as inhibitors of phosphatidylinositol synthase, a key enzyme in cellular signaling pathways. nih.gov The synthesis of these inhibitors utilized 1L-1,2:3,4-di-O-cyclohexylidene-5-O-methyl-6-O-[(trifluoromethyl)sulfonyl]-chiro-inositol, a compound structurally very similar to the myo-isomer. nih.gov This precursor allowed for the stereospecific introduction of various substituents at the 3-position, leading to a series of potential enzyme inhibitors. nih.gov The key synthetic steps are outlined below:
Table 2: Synthesis of 3-Modified 1D-myo-inositols
| Starting Material | Key Transformation | Resulting Functional Group |
| 1L-1,2:3,4-di-O-cyclohexylidene-5-O-methyl-6-O-[(trifluoromethyl)sulfonyl]-chiro-inositol | Nucleophilic displacement with LiN3 followed by reduction | 3-Amino |
| 1L-1,2:3,4-di-O-cyclohexylidene-5-O-methyl-6-O-[(trifluoromethyl)sulfonyl]-chiro-inositol | Nucleophilic displacement with LiCl | 3-Chloro |
| 1L-1,2:3,4-di-O-cyclohexylidene-5-O-methyl-6-O-[(trifluoromethyl)sulfonyl]-chiro-inositol | Nucleophilic displacement with KSAc | 3-(Acetylthio) |
Furthermore, the racemic form of this compound can be efficiently resolved into its constituent enantiomers through enzyme-catalyzed regio- and enantioselective esterification. nih.gov This enzymatic resolution provides access to optically pure materials, which are invaluable as chiral building blocks for the synthesis of a variety of naturally occurring myo-inositol phosphate (B84403) derivatives and other complex chiral molecules. nih.gov The ability to obtain both enantiomers of this protected inositol derivative significantly expands its utility as a versatile chiral scaffold in asymmetric synthesis. nih.gov
Chemical Transformations and Functionalization of 1,2:3,4 Di O Cyclohexylidene Myo Inositol
Regioselective Functionalization of Remaining Free Hydroxyl Groups (C-5 and C-6 positions)
The differentiation of the equatorial C-6 hydroxyl group and the axial C-5 hydroxyl group is a key challenge in the further functionalization of 1,2:3,4-di-O-cyclohexylidene-myo-inositol and its related isomers. The selective functionalization of one hydroxyl group over the other is often achieved by leveraging subtle differences in their steric and electronic environments.
One common strategy involves the use of stannylene acetals to activate a specific hydroxyl group. For the related isomer, 2,3:4,5-di-O-cyclohexylidene-myo-inositol, stannylene acetal-directed p-methoxybenzylation was shown to favor the O-6 position over the O-1 position in a 3:1 ratio. nih.gov A similar approach involving stannylene acetal-directed selective allylation on 2,3:4,5-di-O-cyclohexylidene-myo-inositol favored the 6-O-position in a 9:1 ratio. nih.gov This regioselectivity allows for the introduction of a protecting or functional group at a specific site, enabling a programmed synthesis sequence.
Enzyme-catalyzed reactions also provide a powerful tool for regioselective and enantioselective functionalization. The esterification of racemic this compound can be catalyzed by enzymes in organic solvents to yield optically pure materials and selectively protected products on a gram scale. nih.gov
Table 1: Examples of Regioselective Reactions on Di-O-cyclohexylidene-myo-inositol Isomers
| Substrate | Reaction | Reagents | Major Product Position | Ratio/Selectivity | Reference |
|---|---|---|---|---|---|
| (±)-2,3;4,5-di-O-cyclohexylidene-myo-inositol | p-Methoxybenzylation | Stannylene acetal (B89532) directed | O-6 | 3:1 (O-6:O-1) | nih.gov |
| 2,3:4,5-Di-O-cyclohexylidene-myo-inositol | Allylation | Stannylene acetal directed | O-6 | 9:1 | nih.gov |
| (±)-1,2:3,4-di-O-cyclohexylidene-myo-inositol | Esterification | Enzyme catalysis in organic solvent | Not specified | Regio- and enantioselective | nih.gov |
Selective Deprotection Strategies for Further Functionalization
The cyclohexylidene acetals are stable protecting groups but can be removed under specific conditions to reveal the hydroxyl groups for subsequent reactions. The selective deprotection of one or both cyclohexylidene groups is crucial for synthesizing complex inositol (B14025) derivatives.
Typically, acetals are cleaved under acidic conditions. In multi-step syntheses, the cyclohexylidene groups may be exchanged for other protecting groups, such as benzyl (B1604629) ethers. nih.gov This strategy involves the removal of the acetals followed by the introduction of new protecting groups, allowing for a different pattern of reactivity in subsequent steps. For instance, after functionalizing the free hydroxyls, the cyclohexylidene acetals can be replaced by benzyl groups to give a globally protected intermediate. nih.gov This intermediate can then undergo further selective deprotection at other positions.
Derivatization Reactions (e.g., phosphorylation, acylation, alkylation)
The free C-5 and C-6 hydroxyl groups of this compound are nucleophilic and can undergo a variety of derivatization reactions.
Phosphorylation: This is a critical transformation for the synthesis of biologically active phosphoinositides and their analogues. acs.orgstonybrook.edu The hydroxyl groups can be phosphorylated using various phosphitylating agents followed by oxidation. For example, in the synthesis of phosphatidylinositol phosphates, protected inositol precursors are reacted with phosphoramidites or H-phosphonates to introduce the phosphate (B84403) moiety. nih.govrsc.org The use of reagents like diisopropylamino(2-cyanoethoxy)chlorophosphine or bis(benzyloxy)diisopropylaminophosphine, followed by an oxidation step (e.g., with mCPBA or t-BuOOH), is a common method. nih.govbath.ac.ukbath.ac.uk
Acylation: The hydroxyl groups can be readily acylated to form esters. This can be achieved using acyl chlorides or anhydrides in the presence of a base. semanticscholar.org Acylation can also be performed with high enantioselectivity using enzymatic methods. nih.gov In some synthetic routes, acylation is used to introduce chiral auxiliaries, such as S-(+)-O-acetylmandelic acid, to facilitate the separation of enantiomers. bath.ac.uk
Alkylation: Alkylation introduces ether linkages at the hydroxyl positions. Common alkylating agents include benzyl halides, allyl halides, and methyl iodide, typically used with a strong base like sodium hydride. nih.govuni-heidelberg.de Regioselective alkylation can be achieved, for example, by using a stannylene acetal to direct a p-methoxybenzyl group to a specific position. nih.gov
Table 2: Summary of Derivatization Reactions
| Reaction Type | Typical Reagents | Functional Group Introduced | Reference |
|---|---|---|---|
| Phosphorylation | Phosphoramidites, H-phosphonates, Phosphorochloridites | Phosphate ester | nih.govrsc.org |
| Acylation | Acyl chlorides, Anhydrides, Carboxylic acids (with DCC) | Ester | bath.ac.uksemanticscholar.org |
| Alkylation | Alkyl halides (e.g., benzyl bromide, allyl bromide) with base (e.g., NaH) | Ether | nih.govuni-heidelberg.de |
Stereochemical Considerations in Subsequent Chemical Modifications
Myo-inositol is a meso compound, but its derivatives, including this compound, are often chiral or can be desymmetrized to generate chiral molecules. Therefore, stereochemistry is a paramount consideration in its chemical transformations.
When starting with racemic this compound, subsequent reactions will produce racemic products unless a chiral reagent or catalyst is used. Several strategies are employed to obtain enantiomerically pure products:
Enzymatic Resolution: Enzymes can selectively react with one enantiomer of the racemic starting material. For example, enzyme-catalyzed enantioselective esterification or hydrolysis can be used to separate the enantiomers of di-O-cyclohexylidene-myo-inositols. nih.gov Porcine pancreatic lipase (B570770) has been used in the enantioselective hydrolysis of a butyryl ester derivative of a related di-O-cyclohexylidene-myo-inositol, allowing for the preparation of both enantiomers in high optical purity. acs.orgstonybrook.edu
Chiral Resolving Agents: A racemic inositol derivative can be reacted with a chiral resolving agent, such as (1S)-(-)-camphanic chloride, to form a mixture of diastereomers. nih.gov These diastereomers have different physical properties and can be separated by techniques like chromatography or crystallization. Once separated, the chiral auxiliary can be removed to yield the individual enantiomers of the inositol derivative.
Stereoselective Reactions: Subsequent reactions on the chiral, enantiomerically pure inositol derivative must be controlled to maintain or establish the desired stereochemistry at new stereocenters. For example, in glycosylation reactions, the choice of glycosyl donor, promoter, and reaction conditions is critical to achieve the desired anomeric stereoselectivity (α or β). nih.gov The use of a 2-azido-2-deoxy-D-glucosyl donor, for instance, helps to favor α-glycosylation due to the non-participating nature of the azido (B1232118) group at C-2. nih.gov
The inherent chair conformation of the inositol ring and the steric bulk of the cyclohexylidene groups also influence the stereochemical outcome of reactions by directing incoming reagents to the more accessible face of the molecule. nih.govacs.org
Mechanistic and Theoretical Studies in Relation to 1,2:3,4 Di O Cyclohexylidene Myo Inositol
Computational Chemistry for Reactivity and Conformation Prediction
Computational chemistry provides powerful tools to predict the most stable conformations and the likely reactivity of complex molecules like 1,2:3,4-Di-O-cyclohexylidene-myo-inositol. While direct computational studies on this specific isomer are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical analyses of closely related myo-inositol derivatives.
Ab initio conformational studies on analogous compounds, such as 1,2:4,5-di-O-isopropylidene-myo-inositol, have been performed to understand their structural preferences. acs.org These studies suggest that the fundamental chair conformation of the myo-inositol ring is maintained even with the presence of bulky acetal (B89532) protecting groups. acs.org It is reasonable to infer that the two cyclohexylidene groups in this compound also lock the cyclohexane (B81311) ring into a stable chair conformation. The cyclohexylidene groups themselves are expected to adopt chair conformations, which are energetically favorable and sterically compatible with the inositol (B14025) ring system.
The introduction of bulky protecting groups can, in some instances, induce a conformational flip of the cyclohexane ring from the typical equatorial-rich form to an axial-rich form. researchgate.net This phenomenon is particularly noted with very bulky silyl (B83357) protecting groups. researchgate.net However, for cyclohexylidene groups, the primary effect is the imposition of conformational constraints and ring strain, which in turn influences the reactivity of the remaining unprotected hydroxyl groups. acs.org
Theoretical calculations help in predicting the relative energies of different conformers and the activation barriers for various reactions. For instance, in related di-protected myo-inositols, derivatization at the O3 position is often the major product. acs.org Computational models can rationalize this selectivity by examining factors like steric hindrance, electronic effects, and the stability of reaction intermediates.
Table 1: Key Inferences from Computational Studies on Related Myo-Inositol Derivatives
| Feature | Predicted Characteristic for this compound | Basis of Inference |
| Ring Conformation | Stable chair conformation | Ab initio studies on di-isopropylidene-myo-inositol acs.org |
| Protecting Group Conformation | Chair conformations for both cyclohexylidene groups | X-ray diffraction studies on related compounds |
| Influence on Reactivity | Imposition of ring strain to differentiate remaining hydroxyls | Studies on di-isopropylidene-myo-inositol acs.org |
Elucidation of Reaction Mechanisms for Ketalization and Derivatization
The synthesis of this compound involves the protection of four of the six hydroxyl groups of myo-inositol through ketalization. This process is typically acid-catalyzed and involves the reaction of myo-inositol with a cyclohexanone (B45756) equivalent, such as 1,1-dimethoxycyclohexane (B1328912) or cyclohexanone itself in the presence of a dehydrating agent.
The generally accepted mechanism for acid-catalyzed ketalization proceeds as follows:
Protonation of the Ketal Reagent: The acid catalyst protonates one of the oxygen atoms of 1,1-dimethoxycyclohexane, making it a better leaving group (methanol).
Formation of an Oxocarbenium Ion: Loss of methanol (B129727) generates a resonance-stabilized oxocarbenium ion.
Nucleophilic Attack by Inositol Hydroxyl: A hydroxyl group from the myo-inositol ring acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.
Deprotonation and Formation of a Hemiketal Ether: A base (e.g., the solvent) removes the proton from the newly formed ether, yielding a hemiketal ether intermediate.
Second Protonation and Water Elimination: The remaining methoxy (B1213986) group is protonated, and subsequent elimination of a second methanol molecule regenerates the oxocarbenium ion.
Intramolecular Cyclization: An adjacent hydroxyl group on the myo-inositol ring attacks the oxocarbenium ion in an intramolecular fashion.
Final Deprotonation: Deprotonation of the resulting oxonium ion yields the stable five-membered ring of the cyclohexylidene ketal.
This process is repeated to form the second cyclohexylidene group across the 3- and 4-hydroxyls. The formation of different isomers, including the 1,2:3,4-, 1,2:4,5-, and 1,2:5,6-di-O-cyclohexylidene derivatives, is possible. rsc.org However, specific reaction conditions can favor the formation of the 1,2:3,4-isomer. For instance, the use of H2SO4-silica as a heterogeneous catalyst has been reported to produce (±)-1,2:3,4-di-O-cyclohexylidene-myo-inositol in good yields, a result that is less common with other methods. rsc.org
Derivatization of this compound involves reactions at the two remaining free hydroxyl groups at positions 5 and 6. The relative reactivity of these two hydroxyls is influenced by the steric and electronic environment created by the bulky cyclohexylidene protecting groups.
Influence of Myo-Inositol Ring Conformation on Reactivity and Selectivity
The conformation of the myo-inositol ring is a critical determinant of its reactivity and the stereochemical outcome of its reactions. In its most stable chair conformation, myo-inositol has one axial hydroxyl group (at C2) and five equatorial hydroxyl groups. The formation of the 1,2- and 3,4-cyclohexylidene ketals involves vicinal cis-diols (O1-O2) and trans-diols (O3-O4). The protection of these groups locks the ring in a specific chair conformation, which in turn dictates the accessibility and reactivity of the remaining hydroxyl groups at C5 and C6.
The bulky cyclohexylidene groups exert significant steric hindrance, which can direct incoming reagents to the less hindered hydroxyl group. researchgate.net This steric effect is a key factor in achieving regioselectivity in subsequent derivatization reactions. The protecting groups impose a ring strain on the central myo-inositol moiety, which can help to differentiate the reactivity of the remaining hydroxyl groups. acs.org
Furthermore, the conformational rigidity imparted by the two cyclohexylidene rings influences the pKa values of the remaining hydroxyl groups and the stability of the transition states for their reactions. For instance, the formation of an intramolecular hydrogen bond between the remaining hydroxyls could influence their relative nucleophilicity.
In some cases, a change in the ring conformation, or "ring flip," can be strategically employed to alter the reactivity of specific hydroxyl groups. For example, converting a sterically hindered equatorial hydroxyl group to a more accessible axial one through a conformational change can facilitate certain reactions. researchgate.net While this is more commonly discussed with other protecting groups, the conformational constraints of the di-cyclohexylidene system are a primary factor governing the selective functionalization of the C5 and C6 positions.
Future Directions in Research on 1,2:3,4 Di O Cyclohexylidene Myo Inositol
Development of Novel and Sustainable Synthetic Routes
The classic methods for the synthesis of di-O-cyclohexylidene-myo-inositols often rely on strong acid catalysts and require significant purification efforts. The future in this area is geared towards the development of more sustainable, efficient, and scalable synthetic protocols. A key challenge remains the selective protection of myo-inositol's hydroxyl groups, and modern research aims to improve upon existing methods by exploring milder and more environmentally benign catalysts.
Current research efforts are moving beyond traditional acid catalysis to explore solid acid catalysts, which offer advantages in terms of reusability, reduced waste, and simpler work-up procedures. The goal is to develop routes that are not only high-yielding but also economically viable and scalable from the laboratory to industrial production. nih.gov Finding inexpensive and readily available starting materials is also a critical aspect of making these synthetic routes more sustainable. nih.gov
Recent improvements in myo-inositol chemistry focus on creating new protocols to obtain orthogonally protected compounds, which are crucial for multi-step syntheses. researchgate.netunimi.it This involves refining protection group strategies to allow for the selective modification of the inositol (B14025) core, enabling the synthesis of a wider range of complex derivatives. researchgate.netunimi.it The optimization and scaling of these syntheses to multigram quantities is a testament to their practical utility. nih.govresearchgate.netunimi.it
Table 1: Comparison of Catalysts in Cyclohexylidene Acetal (B89532) Formation
| Catalyst System | Key Advantages | Reference |
| Traditional Mineral Acids (e.g., H₂SO₄) | Effective, low cost | N/A |
| Solid-supported Acids (e.g., Nafion-H) | Reusable, simplified workup, reduced corrosion | N/A |
| Heterogeneous Catalysts (e.g., H₂SO₄-silica) | Eco-friendly, easy to handle, tunable conditions | N/A |
This shift towards greener chemistry principles is expected to yield more efficient pathways to 1,2:3,4-di-O-cyclohexylidene-myo-inositol and its isomers, making these valuable chiral synthons more accessible for broader applications.
Exploration of New Applications in Asymmetric Catalysis and Organic Synthesis
While this compound is well-established as a precursor for various biologically significant molecules, its potential as a chiral control element in asymmetric synthesis is an emerging area of research. The rigid, C₂-symmetric scaffold of its stereoisomers, the chiro-inositols, makes them attractive candidates for use as chiral auxiliaries, ligands, or reagents. wgtn.ac.nzwgtn.ac.nz
Research has demonstrated that di-cyclohexylidene protected chiro-inositols can be effectively used as chiral auxiliaries to direct the stereochemical outcome of reactions such as the Michael addition. wgtn.ac.nz The bulky cyclohexylidene groups create a well-defined chiral environment that can shield one face of a reactive intermediate, leading to high levels of stereoselectivity. wgtn.ac.nz Further investigations are exploring their use in other key carbon-carbon bond-forming reactions, including aldol (B89426) reactions and enantioselective allylations. wgtn.ac.nz
The development of novel, orthogonally protected inositols opens up new avenues for their use as complex building blocks. citedrive.com These intermediates serve as precursors to a variety of structures, including inososes (keto-inositols) and polyhydroxylated aminocyclitols, which are valuable synthons for natural product synthesis. citedrive.comindianchemicalsociety.com The ability to selectively manipulate the different hydroxyl groups of the inositol ring after initial protection is key to unlocking its full synthetic potential. indianchemicalsociety.com
Future work will likely focus on:
Developing Novel Chiral Ligands: Attaching phosphorus, nitrogen, or sulfur-containing moieties to the inositol backbone to create new classes of ligands for transition-metal-catalyzed asymmetric reactions.
Application as Chiral Auxiliaries: Expanding the scope of their use in diastereoselective reactions beyond Michael additions. wgtn.ac.nzyork.ac.uk
Synthesis of Chiral Reagents: Incorporating the protected inositol scaffold into reagents for reactions like asymmetric hydroboration or allylation. wgtn.ac.nz
Advancements in Chemoenzymatic Synthetic Strategies
Chemoenzymatic methods, which combine the efficiency of chemical synthesis with the unparalleled selectivity of enzymes, represent a powerful strategy for accessing enantiomerically pure inositol derivatives. The kinetic resolution of racemic mixtures of protected inositols using enzymes, particularly lipases, is a key area of advancement.
Research has shown that lipases can selectively acylate one enantiomer of a racemic mixture of a protected myo-inositol derivative, leaving the other enantiomer unreacted. nih.govcapes.gov.br This allows for the efficient separation of the two enantiomers, both of which can serve as valuable chiral starting materials. For instance, the enzyme-catalyzed esterification of racemic 2,3-O-cyclohexylidene-myo-inositol yields optically pure L-1-O-acetyl-2,3-O-cyclohexylidene-myo-inositol and the unreacted D-2,3-O-cyclohexylidene-myo-inositol. nih.govcapes.gov.br
Table 2: Examples of Lipase-Catalyzed Kinetic Resolution of Inositol Derivatives
| Substrate | Enzyme | Acylating Agent | Product | Enantiomeric Excess (ee) | Reference |
| (±)-1,2-O-isopropylidene-3,6-di-O-benzyl-myo-inositol | Candida antarctica Lipase (B570770) B (Novozym 435) | Ethyl Acetate (B1210297) | L-(−)-5-O-Acetyl derivative | >99% | researchgate.net |
| (±)-2,3-O-cyclohexylidene-myo-inositol | Lipase from Pseudomonas sp. | N/A | L-1-O-acetyl derivative | Optically pure | nih.govcapes.gov.br |
Future research in this domain will likely concentrate on:
Enzyme Discovery and Engineering: Screening for new lipases or engineering existing ones to enhance their activity, selectivity, and stability for sterically demanding substrates like di-cyclohexylidene-myo-inositols.
Process Optimization: Fine-tuning reaction conditions such as solvent, temperature, and acyl donor to maximize conversion rates and enantiomeric excess. researchgate.net
Expanding Substrate Scope: Applying chemoenzymatic resolution to a broader range of orthogonally protected inositol derivatives to generate a diverse library of chiral building blocks.
Integration with Flow Chemistry and High-Throughput Synthesis Methodologies
The integration of modern automation technologies like flow chemistry and high-throughput experimentation (HTE) offers a promising future direction for research on this compound. While specific applications to this compound are still emerging, these technologies have the potential to revolutionize how its synthesis is developed and optimized.
Flow Chemistry: Continuous flow synthesis involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers several advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, and straightforward scalability. For the synthesis of protected inositols, flow chemistry could be used to:
Rapidly screen and optimize reaction conditions (e.g., temperature, pressure, catalyst loading, residence time).
Improve the safety profile of reactions that are highly exothermic or use unstable intermediates.
Enable seamless multi-step syntheses by telescoping reactions without intermediate purification.
High-Throughput Experimentation (HTE): HTE utilizes miniaturized, parallel reactors to rapidly screen large numbers of reaction variables. This is particularly valuable in catalysis, where finding the optimal catalyst, ligand, solvent, and temperature can be time-consuming. mpg.de In the context of this compound, HTE could be applied to:
Screen libraries of potential catalysts for more sustainable and efficient acetal formation.
Optimize the conditions for subsequent functionalization of the protected inositol core.
Discover novel applications by screening inositol-derived ligands or catalysts in a wide array of asymmetric transformations. mpg.de
While high-throughput methods have been extensively used to screen for inhibitors of inositol-metabolizing enzymes, their application to the synthesis and catalytic use of inositol derivatives themselves is a largely untapped field. nih.govacs.org The future adoption of these technologies will undoubtedly accelerate the pace of discovery and innovation in inositol chemistry.
Q & A
Basic Research Questions
Q. What protective group strategies are critical for synthesizing 1,2:3,4-Di-O-cyclohexylidene-myo-inositol, and how do they influence downstream reactivity?
- Methodological Answer : The cyclohexylidene group is a cornerstone protective strategy for myo-inositol hydroxyl groups, enabling regioselective functionalization. For example, 1,2- and 3,4-diols are simultaneously protected via acid-catalyzed cyclohexylidene ketal formation, leaving the 5- and 6-hydroxyls exposed for phosphorylation or other modifications. This approach minimizes side reactions and simplifies purification . Tetraisopropyldisiloxane (TIPDS) is often used as a complementary protecting group to isolate specific hydroxyls, as demonstrated in the synthesis of phosphatidyl-D-myo-inositol 3,5-bisphosphate .
Q. How is regioselective phosphorylation achieved in protected myo-inositol derivatives like this compound?
- Methodological Answer : Regioselectivity is controlled by steric and electronic effects of protective groups. For instance, the 5-hydroxyl in this compound is preferentially phosphorylated using phosphoramidite reagents under mild conditions. Han et al. (2003) achieved >90% selectivity for 5-OH phosphorylation by leveraging the spatial constraints imposed by the cyclohexylidene groups, followed by deprotection and subsequent phosphorylation at the 6-position .
Q. What analytical techniques are essential for confirming the structure and purity of this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is indispensable for verifying regiochemistry and stereochemistry. X-ray crystallography provides definitive structural confirmation, as seen in the characterization of intermediates in phosphatidylinositol bisphosphate synthesis . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for assessing purity and molecular weight .
Advanced Research Questions
Q. What challenges arise in the enantiomeric resolution of 1,2-O-cyclohexylidene-myo-inositol derivatives, and how can they be methodologically addressed?
- Methodological Answer : Enantiomeric resolution is complicated by the symmetry of myo-inositol. Han et al. (2004) resolved this by introducing a TIPDS group at the 3,4-positions, creating a chiral center. Diastereomeric intermediates were separated via silica gel chromatography, followed by enzymatic or chemical deprotection to yield enantiopure D- or L-myo-inositol derivatives .
Q. How can this compound serve as a precursor for biologically active phosphatidylinositol bisphosphates (PIP2)?
- Methodological Answer : After regioselective phosphorylation at the 5- and 6-positions, the cyclohexylidene groups are removed under acidic conditions. The resulting diol is acylated with palmitoyl or stearoyl chlorides to generate phosphatidylinositol bisphosphates. Han et al. (2003) optimized this route to produce D-PtdIns(4,5)P₂ with >95% purity, critical for studying phosphoinositide signaling .
Q. What experimental design considerations are critical for studying the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies require controlled hydrolysis experiments. For example, the compound is incubated in buffers ranging from pH 1–13 at 25–60°C, with aliquots analyzed via HPLC to track degradation. Cyclohexylidene groups are stable under neutral conditions but hydrolyze rapidly in strong acids (pH <2) or bases (pH >12), necessitating careful handling during synthesis .
Q. How do structural modifications of this compound impact its utility in synthesizing myo-inositol polyphosphate analogs?
- Methodological Answer : Modifications like fluorination or isotopic labeling at specific positions (e.g., ³H or ¹⁸F at C-3) enable tracer studies in metabolic pathways. For example, 3-deoxy-3-fluoro derivatives (CAS 129365-68-0) are used in positron emission tomography (PET) to map inositol phosphate dynamics in vivo .
Methodological Contradictions and Resolutions
Q. How can conflicting data on phosphorylation efficiency in myo-inositol derivatives be reconciled?
- Resolution : Discrepancies often stem from solvent polarity or reagent purity. For instance, phosphoramidite reactivity varies in dichloromethane vs. tetrahydrofuran. Systematic replication under standardized conditions (e.g., anhydrous solvents, inert atmosphere) resolves such conflicts. Han et al. (2003) demonstrated that reagent-grade purity and strict moisture control improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
